Tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyrimidine moiety, and a tert-butyl ester group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the reaction of 4-amino-5-(phenylcarbamoyl)pyrimidine with tert-butyl 4-(chlorocarbonyl)piperazine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenylcarbamoyl group can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine moiety is often involved in hydrogen bonding and π-π interactions with the target, while the piperazine ring provides conformational flexibility.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylcarbamoyl group attached to the pyrimidine ring sets it apart from other similar compounds, providing unique interactions with molecular targets.
Properties
Molecular Formula |
C20H26N6O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N6O3/c1-20(2,3)29-19(28)26-11-9-25(10-12-26)18-22-13-15(16(21)24-18)17(27)23-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,23,27)(H2,21,22,24) |
InChI Key |
AAPPJZBFCGWJHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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